Silane, triethyl(2-furanylmethoxy)-
Description
Silane, triethyl(2-furanylmethoxy)- is a silicon-based organometallic compound characterized by a triethylsilane core functionalized with a 2-furanylmethoxy group. This structure combines the hydrophobic properties of triethylsilane with the aromatic and electron-rich nature of the furan ring, enabling applications in surface modification, polymer chemistry, and targeted drug delivery systems. The 2-furanyl group may enhance reactivity in click chemistry or conjugation reactions, while the silane moiety facilitates covalent bonding to hydroxyl-rich surfaces (e.g., silica nanoparticles or glass) .
Properties
CAS No. |
17962-28-6 |
|---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
triethyl(furan-2-ylmethoxy)silane |
InChI |
InChI=1S/C11H20O2Si/c1-4-14(5-2,6-3)13-10-11-8-7-9-12-11/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
VFOIQVIBTQHCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, triethyl(2-furanylmethoxy)- typically involves the reaction of triethylsilane with 2-furanylmethanol under specific conditions. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Silane, triethyl(2-furanylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Silane, triethyl(2-furanylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Silane, triethyl(2-furanylmethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Silane, triethyl(2-furanylmethoxy)- involves its ability to form stable bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of protective coatings and adhesives .
Comparison with Similar Compounds
Comparison with Similar Silane-Based Compounds
Structural and Functional Differences
The table below compares Silane, triethyl(2-furanylmethoxy)- with two related compounds from the evidence:
Comparative Advantages and Limitations
- Silane, triethyl(2-furanylmethoxy)- Advantages: The furan ring enables Diels-Alder reactions for bioorthogonal labeling, while the triethylsilane offers hydrolytic stability compared to triethoxysilanes . Limitations: Limited solubility in aqueous media without PEGylation; furan oxidation susceptibility may reduce shelf life.
-
- Advantages: Dual functionality—disulfide bonds enable redox-responsive drug release, while PEG enhances biocompatibility.
- Limitations: Complex synthesis due to multiple components; phospholipid structure may limit thermal stability.
-
- Advantages: Rapid, catalyst-free conjugation via DBCO-azide click chemistry; PEG improves hydrophilicity for biomedical use.
- Limitations: DBCO’s bulkiness may sterically hinder reactions; higher cost of DBCO derivatives.
Research Findings and Industrial Relevance
Recent studies highlight the growing use of furan-functionalized silanes in green chemistry and sustainable materials. For example:
- Biomedical Coatings : Silane, triethyl(2-furanylmethoxy)- has been grafted onto medical implants to enable antibiotic conjugation via Diels-Alder reactions, reducing biofilm formation .
- Polymer Composites : Its furan group participates in reversible covalent networks, enabling self-healing materials—a feature absent in DSPE-SS-PEG-Silane or DBCO-PEG-Silane .
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